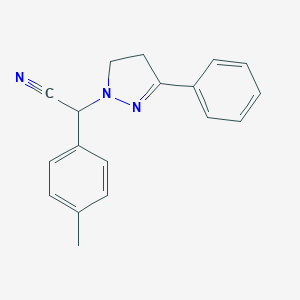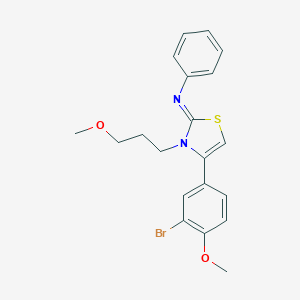
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile (MPDPA) is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. MPDPA is a heterocyclic compound that contains both pyrazole and nitrile functional groups. It is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in scientific research include its high purity and yield, as well as its potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile include its limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research involving (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could increase its availability for use in scientific research. Another area of interest is the investigation of the mechanism of action of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile for use in humans.
Méthodes De Synthèse
The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction of 4-methylbenzaldehyde with 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbonitrile in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile as a white crystalline solid. The synthesis of (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been optimized to yield high purity and high yields, making it suitable for use in scientific research.
Applications De Recherche Scientifique
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
Nom du produit |
(4-methylphenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Formule moléculaire |
C18H17N3 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C18H17N3/c1-14-7-9-16(10-8-14)18(13-19)21-12-11-17(20-21)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
Clé InChI |
FEVDWDQGSXLTOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(C#N)N2CCC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)


![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)

![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)